molecular formula C7H14N2O4 B14505924 2,2'-[(3-Aminopropyl)azanediyl]diacetic acid CAS No. 63524-95-8

2,2'-[(3-Aminopropyl)azanediyl]diacetic acid

Cat. No.: B14505924
CAS No.: 63524-95-8
M. Wt: 190.20 g/mol
InChI Key: QRVITJBQEFADIF-UHFFFAOYSA-N
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Description

2,2’-[(3-Aminopropyl)azanediyl]diacetic acid is an organic compound with the molecular formula C8H16N2O4. It is a derivative of glycine, where the amines are linked through a propyl chain. This compound is known for its chelating properties, making it useful in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[(3-Aminopropyl)azanediyl]diacetic acid typically involves the reaction of glycine derivatives with 3-aminopropylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of 2,2’-[(3-Aminopropyl)azanediyl]diacetic acid involves large-scale synthesis using similar methods as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

2,2’-[(3-Aminopropyl)azanediyl]diacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of 2,2’-[(3-Aminopropyl)azanediyl]diacetic acid involves its ability to chelate metal ions. The compound forms stable complexes with metal ions through its nitrogen and oxygen atoms, which can coordinate with the metal centers. This chelation process is crucial for its applications in metal ion transport, storage, and stabilization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-[(3-Aminopropyl)azanediyl]diacetic acid is unique due to its propyl linkage, which provides different steric and electronic properties compared to its similar compounds. This uniqueness allows it to form specific complexes and exhibit distinct reactivity patterns .

Properties

IUPAC Name

2-[3-aminopropyl(carboxymethyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O4/c8-2-1-3-9(4-6(10)11)5-7(12)13/h1-5,8H2,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRVITJBQEFADIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)CN(CC(=O)O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60630100
Record name 2,2'-[(3-Aminopropyl)azanediyl]diacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60630100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63524-95-8
Record name 2,2'-[(3-Aminopropyl)azanediyl]diacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60630100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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